PENTAMETHYLANILINE

Overview

Description

Synthesis Analysis

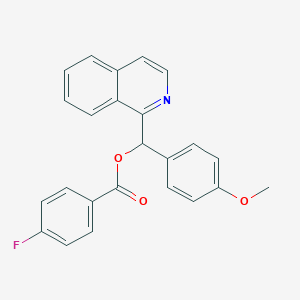

N,N,2,4,6-Pentamethylaniline was used in the synthesis of an oximino glycoside that was reduced with lithium aluminum hydride to benzyl 2-amino-2-deoxy-α-D-gluco- and -mannopyranoside hydrochloride .Molecular Structure Analysis

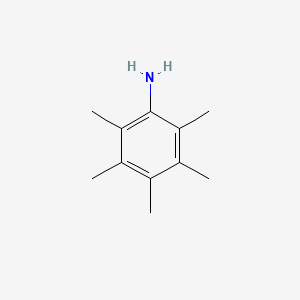

The molecular formula of 2,3,4,5,6-Pentamethylaniline is C11H17N . It is composed of a benzene ring with five methyl substituents and an aniline group.Physical and Chemical Properties Analysis

2,3,4,5,6-Pentamethylaniline is a liquid at room temperature . It has a refractive index of 1.512 , a boiling point of 213-215 °C , and a density of 0.907 g/mL at 25 °C .Scientific Research Applications

Oxidation Studies

2,3,4,5,6-Pentamethylaniline has been studied in the context of oxidation reactions, particularly with the peroxidase system. These studies provide insights into the mechanisms of peroxidase action, highlighting the role of 2,3,4,5,6-Pentamethylaniline in enzymatic reactions (Baker & Saunders, 1974).

Organometallic Chemistry

Research has explored the preparation of cationic complexes involving 2,3,4,5,6-Pentamethylaniline, such as [η5-cyclopentadienyl-η6-pentamethylanilineiron]+. These studies contribute to our understanding of ligand exchange processes and the synthesis of novel organometallic compounds (Moinet & Raoult, 1982).

Reaction Kinetics and Mechanisms

The kinetics and mechanisms of reactions involving 2,3,4,5,6-pentafluorophenylacetonitrile and bases similar to guanidine have been studied, with a focus on the structure of the reaction products. This research enhances our understanding of the behavior of substituted anilines in chemical reactions (Gierczyk et al., 2006).

Biomedical Applications

In the field of biomedical research, the reactivity of cyanines, which include structures related to pentamethylaniline, is investigated for potential applications in optical imaging and drug delivery. This research is crucial for developing new methods to visualize and manipulate biological processes (Gorka, Nani, & Schnermann, 2018).

Electrochemical DNA Biosensors

Electrochemical DNA-based biosensors, which can be used to evaluate chemical compounds interacting with DNA, have been tested with compounds structurally related to this compound. Such research contributes to the development of new chemotherapeutics and the understanding of their interaction with DNA (Szpakowska et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

2,3,4,5,6-pentamethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-6-7(2)9(4)11(12)10(5)8(6)3/h12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBKKCYNUSINPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870951 | |

| Record name | Pentamethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

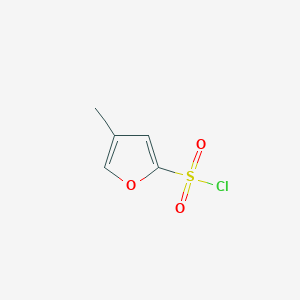

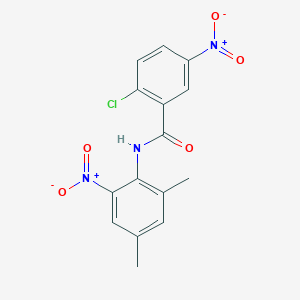

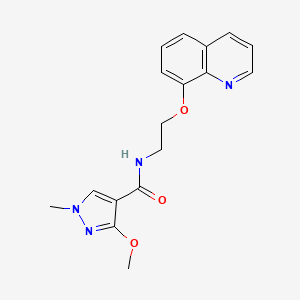

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide](/img/structure/B2667841.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2667843.png)

![4-ethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2667845.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2667846.png)

amino}piperidin-1-yl)ethan-1-one](/img/structure/B2667849.png)

![N-(3-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2667858.png)

![2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2667859.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2667861.png)